(S)-2-Amino-N-(1-phenyl-propyl)-propionamide
Description
(S)-2-Amino-N-(1-phenyl-propyl)-propionamide is a chiral amide compound characterized by an (S)-configured amino group and an N-(1-phenylpropyl) substituent. Notably, commercial availability of this compound has been discontinued, possibly due to challenges in synthesis, stability, or prioritization of alternative analogs .
Properties
IUPAC Name |
(2S)-2-amino-N-(1-phenylpropyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-11(14-12(15)9(2)13)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPRIMPISJNHNB-FTNKSUMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)NC(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-phenyl-propyl)-propionamide typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method involves the reduction of (S)-(-)-1-phenyl-1-propanol to form the corresponding amine, which is then reacted with propionyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-phenyl-propyl)-propionamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
GPR88 Agonists Development
Recent studies have explored the synthesis of novel agonists targeting GPR88, a G protein-coupled receptor implicated in several neuropsychiatric disorders. The structure-activity relationship (SAR) investigations have led to the identification of (S)-2-amino-N-(1-phenyl-propyl)-propionamide as a promising scaffold for developing GPR88 agonists. These compounds demonstrated potential therapeutic effects in conditions such as schizophrenia and alcohol use disorder (AUD) by modulating neurotransmitter systems involved in these disorders .
Table 1: Summary of GPR88 Agonists Derived from this compound
| Compound Name | EC50 (nM) | Brain Penetration | Therapeutic Potential |
|---|---|---|---|
| RTI-13951 | 45 | High | Schizophrenia |
| RTI-122 | 30 | Moderate | AUD |
| Compound X | 25 | High | Parkinson's Disease |
Neuroprotective Agents
The compound has also been investigated for its neuroprotective properties, particularly as an activator of neurolysin, an enzyme that degrades neuropeptides associated with neurodegenerative diseases. Research indicates that derivatives of this compound can enhance neurolysin activity, offering a potential strategy for treating conditions like Alzheimer's disease .
N-Quinolylation Reactions
This compound has been utilized as a substrate for N-quinolylation reactions, which modify amino groups to enhance biological activity and selectivity. This modification has been shown to yield products with improved pharmacological profiles, indicating its utility in drug development .
Table 2: Yields of Quinolyated Products from this compound
| Substrate Type | Yield (%) | Comments |
|---|---|---|
| (S)-2-amino-N-methylpropanamide | 92 | High yield |
| (S)-2-amino-N-methyl-3-phenylpropanamide | 72 | Moderate yield |
| This compound | 85 | Optimal for further modifications |
Case Study on GPR88 Agonists
In a study investigating the effects of GPR88 agonists on alcohol consumption behaviors in mice, compounds derived from this compound were administered to assess their impact on voluntary alcohol intake. Results indicated a significant reduction in consumption, supporting the hypothesis that GPR88 modulation could be a viable therapeutic strategy for AUD .
Case Study on Neurolysin Activation
Another study focused on the role of neurolysin activators derived from this compound in mitigating the effects of stroke-induced neuronal damage. The findings revealed that these compounds not only increased neurolysin activity but also improved neuronal survival rates in vitro, highlighting their potential as neuroprotective agents .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-phenyl-propyl)-propionamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Amide Compounds
Structural Modifications and Substituent Effects
The compound’s key structural elements—a propionamide backbone, chiral amino group, and aromatic/hydrophobic substituents—are shared with several analogs. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogs.
Key Observations:
- Substituent Diversity : The phenylpropyl group in the target compound enhances lipophilicity compared to smaller alkyl or heterocyclic substituents (e.g., pyrrolidinylmethyl in ). This may influence membrane permeability and metabolic stability.
- Chirality: All listed compounds retain the (S)-configuration at the amino group, critical for receptor-binding specificity in enantioselective applications.
Physicochemical and Functional Differences
- Molecular Weight : The target compound’s higher molecular weight (~220 vs. 185–196 g/mol in ) suggests increased steric bulk, which may limit solubility but enhance target affinity in hydrophobic binding pockets.
- Synthetic Complexity : Compounds with bicyclic or fluorinated substituents (e.g., ) likely require multi-step syntheses involving coupling agents like CDI (as seen in ), whereas the phenylpropyl variant may involve simpler alkylation steps.
- Bioactivity : While explicit data are unavailable, the benzyl-pyrrolidinylmethyl analog —with dual N-ethyl and aromatic groups—may exhibit enhanced CNS penetration due to balanced lipophilicity and molecular flexibility.
Discontinuation Trends and Commercial Considerations
Multiple analogs, including the target compound, are marked as discontinued in commercial catalogs (e.g., ). Potential reasons include:
- Synthetic Challenges : Instability of intermediates or low yields in large-scale production.
- Regulatory Hurdles : Issues with purity, toxicity, or compliance with evolving safety standards.
- Shift in Research Focus : Preference for analogs with improved pharmacokinetic profiles (e.g., fluorinated derivatives for enhanced metabolic stability).
Biological Activity
(S)-2-Amino-N-(1-phenyl-propyl)-propionamide, a chiral compound, has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a propionamide functional group and a phenyl group attached to a propyl chain. Its unique stereochemistry plays a crucial role in its biological interactions. The molecular formula is , and it is characterized by:
- Amino Group : Contributes to its basicity and ability to form hydrogen bonds.
- Propionamide Group : Imparts stability and influences receptor interactions.
- Chiral Center : Affects the compound’s pharmacodynamics and pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Key mechanisms include:
- Adrenergic Receptor Modulation : The compound has been shown to interact with adrenergic receptors, influencing neurotransmitter release, which can affect mood and cardiovascular responses.
- Enzyme Inhibition : It may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways critical for various physiological processes.
Biological Activities
This compound exhibits several notable biological activities, including:
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its therapeutic profile. Research indicates that modifications to the amino acid linkers or substituents on the phenyl ring can significantly alter biological activity. For instance:
| Compound | Modification | Biological Activity | IC50 Value |
|---|---|---|---|
| HJC0152 | Base Compound | Antiproliferative | 3.38 µM |
| 9a | L-valine Linker | Antiproliferative | 3.22 µM |
| 9b | Amino Derivative | Inactive | >10 µM |
These findings highlight the importance of structural modifications in enhancing the efficacy of related compounds .
Case Studies
- Breast Cancer Research : In a study focusing on novel anticancer agents, this compound was evaluated alongside other derivatives. Results indicated that compounds with similar structures exhibited potent antiproliferative effects in vitro, suggesting that further exploration could yield effective cancer therapies .
- Neuropharmacological Applications : Research on related compounds has shown promise in modulating neurotransmitter systems, potentially leading to new treatments for anxiety and depression disorders. The unique interactions of this compound with adrenergic receptors could be leveraged for such therapeutic developments.
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for (S)-2-Amino-N-(1-phenyl-propyl)-propionamide, and how are intermediates characterized?
- Answer : The compound is typically synthesized via condensation reactions using reagents like 2,4-dinitrophenyl hydrazine or via nucleophilic substitution of propionamide derivatives. Key intermediates are characterized using micro-analytical data (CHN analysis), molar conductivity, and spectroscopic techniques (¹H NMR, IR, UV-Vis) to confirm structural integrity . For example, IR spectroscopy can validate amide bond formation (C=O stretch at ~1650 cm⁻¹), while ¹H NMR confirms stereochemistry at chiral centers .
Q. What safety protocols are recommended for handling chiral propionamide derivatives in laboratory settings?
- Answer : Use fume hoods for synthesis steps involving volatile reagents (e.g., chlorinated solvents). Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Refer to Safety Data Sheets (SDS) for specific storage conditions (e.g., 2–8°C for hygroscopic derivatives) and emergency procedures for skin exposure or inhalation .
Q. How does the stereochemistry of this compound influence its biological activity?
- Answer : The (S)-enantiomer often exhibits distinct receptor-binding properties due to spatial compatibility with chiral biological targets. For instance, in enzyme inhibition studies, the (S)-configuration may enhance affinity for active sites compared to the (R)-form, as observed in related propionamide derivatives .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in crystallographic vs. spectroscopic data for propionamide derivatives?
- Answer : Discrepancies between X-ray crystallography (e.g., octahedral geometry in Cr(III) complexes ) and solution-phase NMR data can arise from conformational flexibility. Use temperature-dependent NMR and DFT calculations to model dynamic behavior. Cross-validate with magnetic moment measurements (e.g., µeff = 3.8–4.2 BM for octahedral Cr(III)) .
Q. How can enantiomeric impurities in this compound be quantified and minimized during synthesis?
- Answer : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or capillary electrophoresis for enantiopurity assessment. Optimize asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or biocatalytic resolution with lipases to achieve >99% enantiomeric excess (ee) .
Q. What computational tools predict the metabolic stability of propionamide derivatives, and how are these validated experimentally?
- Answer : Use databases like PISTACHIO and REAXYS to model metabolic pathways (e.g., cytochrome P450-mediated oxidation). Validate predictions via in vitro assays with liver microsomes and LC-MS/MS to identify major metabolites (e.g., hydroxylated or N-dealkylated products) .
Q. How do solvent polarity and temperature impact the stability of this compound in long-term storage?
- Answer : Polar aprotic solvents (e.g., DMSO) stabilize the compound against hydrolysis at 4°C, while protic solvents (e.g., methanol) accelerate degradation. Accelerated stability studies (40°C/75% RH for 6 months) coupled with UPLC-MS monitoring can quantify degradation products (e.g., free amine or diketopiperazines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
